N-({4-[4-(1,2,4-oxadiazol-3-yl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide
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Overview
Description
N-({4-[4-(1,2,4-oxadiazol-3-yl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide is a complex organic compound featuring a 1,2,4-oxadiazole ring, a piperidine ring, and a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[4-(1,2,4-oxadiazol-3-yl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide typically involves multiple steps:
Formation of the 1,2,4-Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Phenyl Group: This step often involves coupling reactions such as Suzuki or Heck coupling.
Formation of the Prop-2-enamide Group: This can be achieved through amidation reactions using appropriate amine and acid derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group.
Substitution: The phenyl and piperidine rings can undergo various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can lead to the formation of N-oxides, while reduction of the oxadiazole ring can yield various reduced derivatives.
Scientific Research Applications
N-({4-[4-(1,2,4-oxadiazol-3-yl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-infective or anticancer agent
Materials Science: Its ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or magnetic properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-({4-[4-(1,2,4-oxadiazol-3-yl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to enzymes or receptors. The piperidine ring can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The prop-2-enamide group can participate in covalent bonding with target proteins, leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar biological activities
Piperidine Derivatives: Compounds with a piperidine ring often exhibit similar pharmacokinetic properties.
Amide Derivatives: These compounds share the amide functional group and can have similar reactivity.
Uniqueness
N-({4-[4-(1,2,4-oxadiazol-3-yl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties
Properties
IUPAC Name |
N-[[4-[4-(1,2,4-oxadiazol-3-yl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-2-16(23)19-11-13-3-5-15(6-4-13)18(24)22-9-7-14(8-10-22)17-20-12-25-21-17/h2-6,12,14H,1,7-11H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCSZSZOEFEBQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NOC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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